molecular formula C7H15NO2 B8469825 2-(Dimethoxymethyl)pyrrolidine

2-(Dimethoxymethyl)pyrrolidine

Cat. No.: B8469825
M. Wt: 145.20 g/mol
InChI Key: LFBFDWFWLJVLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethoxymethyl)pyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring substituted with a dimethoxymethyl group at the C2 position. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets. This compound has been employed as a catalyst in synthesis protocols, such as the preparation of substituted quinoxaline-1,4-di-N-oxide derivatives under mild conditions . Its structural versatility makes it a scaffold of interest for drug discovery, particularly in targeting enzymes and receptors like caspases and nicotinic acetylcholine receptors (nAChRs) .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(dimethoxymethyl)pyrrolidine

InChI

InChI=1S/C7H15NO2/c1-9-7(10-2)6-4-3-5-8-6/h6-8H,3-5H2,1-2H3

InChI Key

LFBFDWFWLJVLEO-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCN1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

  • 2-(Hydroxymethyl)pyrrolidine : Replacing the dimethoxymethyl group with a hydroxymethyl group reduces steric hindrance and alters hydrogen-bonding capacity. In anti-trichomoniasis drug analogs, 2-(hydroxymethyl)pyrrolidine derivatives exhibited lower maximum activity (57.2%) compared to benzylamine counterparts (80.4%), suggesting that bulkier substituents like dimethoxymethyl may enhance target engagement .
  • N-Methyl-pyrrolidine : Introducing an N-methyl group (compound [26] in ) increased binding affinity at α4β2-nAChRs compared to the parent pyrrolidine (compound [24]). However, N-ethyl substitution (compound [27]) drastically reduced affinity, highlighting the sensitivity of receptor pockets to substituent size .

Ring Size and Saturation

  • Azetidine (4-membered ring): Smaller ring systems like azetidine are less stable due to higher ring strain. Pyrrolidine (5-membered) derivatives exhibit superior binding at α4β2-nAChRs (subnanomolar affinity) compared to azetidine, which is prone to reactivity issues .

Stereochemical Considerations

  • Stereoselectivity : The (S)-configuration of N-methyl-pyrrolidine (compound [26]) is 70-fold more potent at α4β2-nAChRs than its diastereomers, emphasizing the importance of stereochemistry in receptor interactions .
  • D-Proline Substitution : Replacing pyrrolidine with D-proline (compound [31]) reduced potency by 9-fold, suggesting that natural L-configuration derivatives are more pharmacologically favorable .

Pharmacological Activity Comparisons

Compound Target Activity (EC50 or IC50) Reference
2-(Dimethoxymethyl)pyrrolidine (hypothetical) Caspase-3/7 Not reported
2-(Phenoxymethyl)pyrrolidine Caspase-3/7 IC50: <1 µM
2-(Hydroxymethyl)pyrrolidine β-cell activators Max activity: 57.2%
N-Methyl-pyrrolidine ([26]) α4β2-nAChRs Ki: 0.3 nM

Key Research Findings

  • Receptor Selectivity : Pyrrolidine derivatives with cyclopropane fusion (compound [28]) showed reduced nAChR binding, underscoring steric limitations in receptor pockets .
  • Lipophilicity : Substituents like dichlorophenyl () or dimethoxymethyl enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.